(2-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone
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Overview
Description
(2-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone typically involves the reaction of 2-bromobenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can form bonds with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the imidazole ring.
Scientific Research Applications
(2-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of (2-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. The imidazole ring is known to bind to metal ions and enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(1-methyl-1H-imidazol-2-YL)methanone
- (2-Fluorophenyl)(1-methyl-1H-imidazol-2-YL)methanone
- (2-Iodophenyl)(1-methyl-1H-imidazol-2-YL)methanone
Uniqueness
(2-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also imparts specific electronic and steric properties that can influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C11H9BrN2O |
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Molecular Weight |
265.11 g/mol |
IUPAC Name |
(2-bromophenyl)-(1-methylimidazol-2-yl)methanone |
InChI |
InChI=1S/C11H9BrN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7H,1H3 |
InChI Key |
NLHUYWFMJCDNLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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